2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline
Overview
Description
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Capacity Assessment
- The ABTS/PP decolorization assay, a method to measure antioxidant capacity, utilizes reaction pathways that could involve compounds structurally related to 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline. Some antioxidants can form coupling adducts with ABTS radicals, a process potentially applicable to studying reactions of similar compounds (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
- Analytical methods used in determining antioxidant activity, including the ABTS test, provide a framework for evaluating the antioxidant potential of compounds like this compound. These methods are crucial for assessing the efficacy of such compounds in various applications (Munteanu & Apetrei, 2021).
Sulfonamides in Drug Development
- Sulfonamides, featuring a sulfanyl group as in the compound of interest, are explored for their therapeutic potential across various applications, including their role as carbonic anhydrase inhibitors and in anticancer agents. This underscores the relevance of sulfanyl-containing compounds in scientific research and their diverse biological activities (Carta et al., 2012).
Removal of Pharmaceuticals from Water
- The removal of sulfamethoxazole, a sulfonamide, from aqueous solutions using cleaner techniques highlights the environmental impact and remediation strategies for similar compounds. This research is indicative of the scientific community's interest in managing the environmental presence of chemically related compounds (Prasannamedha & Kumar, 2020).
Conversion to CNS Acting Drugs
- Benzimidazoles, imidazothiazoles, and imidazoles, classes that share functional groups with the compound of interest, have been explored for their potential conversion into more potent central nervous system (CNS) acting drugs. This exploration suggests a pathway for leveraging the chemical structure of this compound for developing CNS therapeutics (Saganuwan, 2020).
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses.
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Properties
IUPAC Name |
2-methyl-4-(1-methylimidazol-2-yl)sulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-7-9(3-4-10(8)12)15-11-13-5-6-14(11)2/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTRZWPIORYHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC=CN2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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